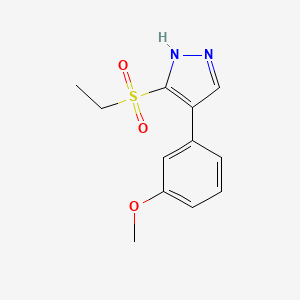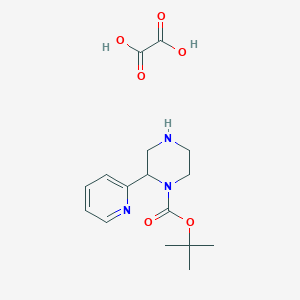![molecular formula C14H10IN3O2 B11786937 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide is a chemical compound with the molecular formula C14H10IN3O2. It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. The presence of the iodophenyl group and the carbohydrazide moiety makes this compound interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide typically involves the following steps:
Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the iodophenyl group: This step involves the iodination of the phenyl ring, which can be done using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of the carbohydrazide moiety: This can be achieved by reacting the benzo[d]oxazole derivative with hydrazine or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized benzo[d]oxazole derivatives, while substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving benzo[d]oxazole derivatives.
Industry: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The iodophenyl group can interact with specific proteins and enzymes, while the benzo[d]oxazole core can interact with nucleic acids and other biomolecules. These interactions can lead to changes in cellular processes, such as gene expression and signal transduction.
相似化合物的比较
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide can be compared with other similar compounds, such as:
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a chlorophenyl group instead of an iodophenyl group, which can lead to different chemical and biological properties.
2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a methoxyphenyl group, which can affect its reactivity and interactions with biomolecules.
2-(3-Nitrophenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a nitrophenyl group, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique chemical and biological properties.
属性
分子式 |
C14H10IN3O2 |
|---|---|
分子量 |
379.15 g/mol |
IUPAC 名称 |
2-(3-iodophenyl)-1,3-benzoxazole-5-carbohydrazide |
InChI |
InChI=1S/C14H10IN3O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(19)18-16)4-5-12(11)20-14/h1-7H,16H2,(H,18,19) |
InChI 键 |
LEVMSQDVCMZLCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid](/img/structure/B11786865.png)






![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
![2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B11786924.png)

![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)

